
Azetidine
Overview
Description
Azetidine is a four-membered nitrogen-containing saturated heterocyclic ring (C₃H₇N) that has emerged as a pivotal scaffold in drug discovery due to its unique physicochemical properties, including molecular rigidity, metabolic stability, and balanced lipophilicity . Its small ring size induces significant ring strain (~25 kcal/mol), which enhances reactivity and enables diverse functionalization while maintaining conformational stability . This compound derivatives exhibit broad pharmacological activities, such as anticancer, antibacterial, anti-inflammatory, and neuroprotective effects, with applications in central nervous system (CNS) disorders and oncology . Notable examples include STAT3 inhibitors (e.g., H182) for cancer therapy and azetidomonamides, natural alkaloids produced by Pseudomonas aeruginosa .
Preparation Methods
Ring-Contraction and Cycloaddition Strategies
Aza-Paterno-Büchi Reaction
The aza-Paterno-Büchi reaction enables azetidine synthesis via [2+2] cycloaddition between imines and carbonyl compounds. Schindler’s group demonstrated this approach using 2-isoxazoline-3-carboxylates under hydrogenation conditions (H₂, Pd(OH)₂, 45°C), achieving 45% yield with 46–99% diastereomeric excess (de) . This method is limited by substrate specificity but offers stereochemical control for functionalized derivatives.
Rh(I)-Catalyzed Cycloaddition
Lee’s oxygenative [2+2] cycloaddition employs terminal alkynes and imines with Rh(I) catalysis to form 2-azetidinones, though lactam formation diverges from direct this compound synthesis . Despite this, the strategy highlights the utility of transition metals in constructing strained rings.
Strain-Release Homologation
Azabicyclo[1.1.0]butane Opening
Aggarwal’s strain-release method utilizes azabicyclo[1.1.0]butanes (ABBs) as precursors. Reaction with boronic esters under basic conditions (NaOH, H₂O₂) yields this compound boronic acids with 88:12 enantiomeric ratio (er) and 89% yield . The ring strain (~65 kcal/mol) in ABBs drives σ N–C bond cleavage, enabling rapid access to chiral azetidines.
Photocatalytic Radical Functionalization
A 2024 breakthrough by Huang et al. employs organic photosensitizers (e.g., 4CzIPN) to generate radicals from sulfonyl imines, which undergo strain-release coupling with ABBs. This method achieves difunctionalized azetidines in one step, exemplified by derivatives of celecoxib and naproxen . Density functional theory (DFT) calculations confirm energy transfer (EnT) as the key mechanistic step.
Organometallic Coupling Reactions
Ti(IV)-Mediated Spirocyclization
Kürti’s Ti(IV)-catalyzed coupling of oxime ethers with Grignard reagents follows a Kulinkovich-type pathway. Transmetalation forms titanium dialkyl species, which undergo β-hydride elimination and cyclization to spirocyclic azetidines (62% yield) . The regioselectivity is governed by insertion into weaker C–Ti bonds, favoring terminal alkynes.
Grignard Reagent Alkylation
The patent by Szmuszkovicz et al. discloses a three-step process:
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Ring Closure : Benzhydrylamine reacts with 1-bromo-3-chloropropane in butanol/water (95–105°C, 12 h) to form N-benzhydrylthis compound .
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Hydrogenolysis : Pd/C-catalyzed hydrogenation (40–80 psi H₂, 40–80°C) cleaves the benzhydryl group, yielding this compound hydrochloride .
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Free Base Liberation : Treatment with hot NaOH (80–110°C) releases gaseous this compound, condensed to 88% purity .
Hydrazone-Based Cyclization
Hydrazone derivatives react with chloroacetyl chloride in equimolar ratios to form this compound rings. Spectroscopy (¹H NMR, IR) confirms structures, though antibacterial evaluations against E. coli and S. aureus show modest activity (MIC >100 µg/mL) . Molecular docking (MOE software) suggests poor binding affinity for bacterial targets, limiting therapeutic utility.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Azetidine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form azetidinones.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with nitrogen nucleophiles.
Common Reagents and Conditions
Common reagents used in this compound reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Nucleophiles: For substitution reactions.
Major Products
The major products formed from these reactions include azetidinones, amines, and various substituted azetidines .
Scientific Research Applications
Medicinal Applications
Azetidine derivatives have shown promising results in various therapeutic areas, including:
- Antimicrobial Activity : Recent studies have demonstrated that this compound derivatives exhibit potent antibacterial and antifungal properties. For instance, certain synthesized compounds have shown effective inhibition against Methicillin-resistant Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16.00 μg/mL . Additionally, azetidines have been explored for their activity against multidrug-resistant Mycobacterium tuberculosis, highlighting their potential as novel anti-TB agents .
- Anticancer Properties : this compound derivatives have also been investigated for their anticancer effects. Compounds have been reported to inhibit the proliferation of various cancer cell lines, including MCF-7 breast carcinoma and HCT-116 colon carcinoma . The mechanism of action often involves interference with cell growth pathways, making them valuable candidates for further development in cancer therapy.
- Antitubercular Activity : Specific this compound derivatives have been identified as effective against tuberculosis, particularly multidrug-resistant strains. Their ability to disrupt mycobacterial growth presents a critical avenue for developing new treatments in response to the global TB crisis .
Synthetic Applications
The unique ring strain associated with azetidines makes them highly reactive and valuable in organic synthesis:
- Building Blocks in Natural Product Synthesis : Azetidines serve as crucial intermediates in the synthesis of complex natural products. Their ability to undergo various transformations allows chemists to construct diverse molecular architectures efficiently .
- Functionalization Strategies : Recent advancements have introduced innovative methods for the functionalization of azetidines. Techniques such as copper-catalyzed cyclization reactions enable the formation of azetidines from nitrogen-substituted alkynes under mild conditions, showcasing their versatility as synthetic intermediates .
- Polymer Chemistry : The cationic ring-opening polymerization of azetidines has been explored, leading to the development of new polymeric materials. These polymers exhibit distinct properties that can be tailored for specific applications in materials science .
Case Study 1: Antimicrobial this compound Derivatives
A study synthesized a series of this compound derivatives through a condensation reaction involving nicotinaldehyde and substituted anilines. The resulting compounds were tested for antibacterial activity against various strains, revealing that some exhibited significant growth inhibition comparable to standard antibiotics like Streptomycin .
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the anticancer potential of this compound derivatives on multiple cancer cell lines. The findings indicated that specific compounds effectively reduced cell viability through apoptosis induction mechanisms, warranting further exploration for potential drug development .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Antimicrobial | Inhibition of bacterial and fungal growth | Effective against resistant strains (MIC: 0.25–16 μg/mL) |
Anticancer | Reduction of cancer cell viability | Induces apoptosis in MCF-7 and HCT-116 cells |
Antitubercular | Disruption of Mycobacterium tuberculosis growth | Potent activity against multidrug-resistant strains |
Synthetic Intermediates | Building blocks for complex natural products | Versatile in organic synthesis |
Polymer Chemistry | Cationic ring-opening polymerization | Development of new polymeric materials |
Mechanism of Action
The mechanism of action of azetidine involves its reactivity driven by ring strain. This strain makes the compound highly reactive under certain conditions, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of this compound, such as its incorporation into drug molecules or its use in polymerization .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Properties of Azetidine and Analogous Heterocycles
Key Insights :
- Ring Strain : this compound’s strain is comparable to oxetane but higher than five-membered rings (e.g., pyrrolidine), enabling unique reactivity in nucleophilic additions and cross-couplings .
- Electronic Effects : The nitrogen in this compound provides basicity (pKa ~11.3) and hydrogen-bonding capability, contrasting with oxetane’s electronegative oxygen, which enhances dipole interactions .
Pharmacological Performance
Key Findings :
- This compound’s rigidity enhances target binding precision. For instance, 3-aryl-3-azetidinyl acetic acid derivatives show neuroprotective activity via acetylcholinesterase (AChE) inhibition, with polar this compound amides optimizing solubility .
- Oxetanes serve as ester isosteres, improving metabolic stability in compounds like HIV protease inhibitors .
- Pyrrolidines, with lower strain, are preferred for CNS drugs due to enhanced blood-brain barrier penetration .
Challenges and Limitations
- This compound : Susceptible to ring-opening under strong acidic/basic conditions (e.g., TIPS-deprotection in alkylation reactions) . Synthesis often requires multi-step routes (e.g., spirocyclic azetidines via LiTMP-mediated metalation) .
- Oxetane: Limited functionalization sites compared to this compound, restricting diversity in drug design .
- Pyrrolidine : Lower conformational rigidity reduces target selectivity in some applications .
Biological Activity
Azetidine, a four-membered nitrogen-containing heterocycle, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound and its derivatives, including their pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by a saturated ring structure containing one nitrogen atom. Its unique chemical properties allow it to serve as a versatile scaffold in drug design. Recent research has highlighted its potential in various therapeutic areas, including cancer treatment, antimicrobial applications, and central nervous system disorders.
Pharmacological Activities
This compound and its derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Several this compound-based compounds have been identified as potent inhibitors of cancer cell proliferation. For instance, this compound derivatives targeting the STAT3 signaling pathway have shown significant efficacy in triple-negative breast cancer (TNBC) models. These compounds irreversibly inhibit STAT3 activity, leading to tumor cell death with IC50 values ranging from 0.38 to 2.07 μM .
- Antimicrobial Properties : this compound derivatives display notable antimicrobial activity against various pathogens. Studies have reported that certain substituted azetidines exhibit effective antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
- Anti-inflammatory and Analgesic Effects : Research indicates that this compound compounds possess anti-inflammatory properties and can act as analgesics. These effects are attributed to their ability to modulate inflammatory pathways and pain receptors .
- Neuropharmacological Effects : this compound derivatives have been explored for their potential in treating central nervous system disorders, including schizophrenia and depression. Their interaction with neurotransmitter systems suggests a role as dopamine antagonists .
The biological activities of this compound compounds are often linked to their interactions with specific molecular targets:
- Inhibition of STAT3 : this compound-based inhibitors have been shown to disrupt the nuclear accumulation of STAT3, promoting its aggregation at the perinuclear region. This mechanism is crucial for their anticancer activity .
- Antimicrobial Mechanisms : The antimicrobial action of this compound derivatives may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in pathogens .
Case Studies
Several studies highlight the effectiveness of this compound derivatives in various biological contexts:
- This compound Derivatives Against TNBC :
- Antimicrobial Activity Evaluation :
- Neuropharmacological Assessment :
Data Tables
Here are summarized findings from recent studies on the biological activities of this compound derivatives:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing azetidine synthesis to ensure reproducibility and scalability in academic settings?
- Methodological Answer : this compound synthesis requires careful control of reaction conditions (e.g., temperature, solvent polarity) due to its high reactivity and sensitivity to moisture/air . Protocols should include detailed purification steps (e.g., distillation under inert gas, chromatography) and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm ring integrity and purity. For reproducibility, experimental sections must explicitly state stoichiometry, catalyst loading, and inert atmosphere procedures, as outlined in journal guidelines .
Q. How can researchers assess the stability of this compound derivatives under varying experimental conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., exposure to light, humidity, or acidic/basic conditions) monitored via HPLC or LC-MS. Kinetic stability can be quantified using Arrhenius plots to predict shelf life. Data should be tabulated to compare degradation rates across derivatives, with emphasis on structural features (e.g., substituent effects on ring strain) .
Q. What spectroscopic techniques are most reliable for distinguishing this compound isomers or tautomers?
- Methodological Answer : H NMR coupling constants () and C chemical shifts are critical for identifying ring puckering or tautomeric states (e.g., thiol vs. thione forms). Computational chemistry tools (DFT calculations) can supplement experimental data to assign stereochemistry or confirm low-energy conformers .
Advanced Research Questions
Q. What mechanistic insights explain enantioselectivity in chiral phosphoric acid-catalyzed this compound desymmetrization?
- Methodological Answer : Computational studies (DFT, MD simulations) reveal that transition-state stabilization via hydrogen bonding and π-π interactions between the catalyst and this compound substrate dictates enantioselectivity. Researchers should compare activation free energies of competing pathways (e.g., Mode A vs. Mode B in thione tautomer activation) and validate predictions with experimental ee values .
Q. How can researchers design this compound-containing compound libraries for blood-brain barrier (BBB) permeability studies?
- Methodological Answer : Prioritize this compound scaffolds inspired by neurotransmitters (e.g., nicotine, donepezil analogs) with demonstrated BBB penetration. Use in silico tools (e.g., QSAR models, LogP calculations) to predict permeability, followed by in vitro assays (PAMPA-BBB or MDCK cell monolayers) for validation. Structural diversification should focus on substituent effects on lipophilicity and hydrogen-bonding potential .
Q. What experimental strategies resolve contradictions in this compound's antimicrobial activity data across studies?
- Methodological Answer : Discrepancies in minimum inhibitory concentration (MIC) values may arise from strain-specific resistance or assay conditions (e.g., media composition, incubation time). Standardize protocols using CLSI guidelines and include positive controls (e.g., isoniazid for M. tuberculosis). Transcriptomic profiling (RNA-seq) can identify off-target effects or resistance mechanisms, as demonstrated in studies linking azetidines to mycolic acid biosynthesis inhibition .
Q. How should researchers integrate computational and experimental data to refine this compound reaction mechanisms?
- Methodological Answer : Combine kinetic isotope effects (KIEs) with DFT-calculated transition states to validate proposed mechanisms. For example, in this compound ring-opening reactions, isotopic labeling (N or H) can track bond cleavage/formation, while computational models predict regioselectivity. Cross-reference data in tables comparing experimental vs. computed activation barriers .
Q. Methodological and Analytical Frameworks
Q. What statistical approaches are recommended for analyzing this compound structure-activity relationship (SAR) data?
- Methodological Answer : Multivariate analysis (e.g., PCA, PLS regression) identifies key physicochemical descriptors (logP, polar surface area) correlating with bioactivity. Include heatmaps or 3D scatter plots to visualize clustering of active vs. inactive derivatives. Address outliers via residual analysis and sensitivity testing .
Q. How can researchers ensure ethical and rigorous peer review when publishing controversial this compound findings?
- Methodological Answer : Disclose raw data, spectra, and computational inputs as supplementary materials. Preprint submissions (e.g., ChemRxiv) enable community feedback prior to journal review. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo for dataset archiving .
Q. Data Presentation and Reproducibility
Q. What guidelines govern the inclusion of this compound-related raw data in research publications?
- Methodological Answer : Journals often require raw data (e.g., NMR spectra, chromatograms) to be deposited in repositories like Figshare or institutional databases. Processed data critical to conclusions (e.g., kinetic plots, MIC tables) should appear in the main text, while large datasets (e.g., RNA-seq reads) are relegated to appendices or supplementary files .
Properties
IUPAC Name |
azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONIICLYMWZJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N | |
Record name | azetidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Azetidine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53860-05-2 | |
Record name | Polyazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53860-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8060117 | |
Record name | Azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503-29-7 | |
Record name | Azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azetidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetidine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZETIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37S883XDWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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